molecular formula C19H18F3NO2 B12361069 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-

3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-

Cat. No.: B12361069
M. Wt: 349.3 g/mol
InChI Key: OTRULTXHXWDKOS-SJORKVTESA-N
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Description

3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel- is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl and trifluoromethyl-substituted phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidinecarboxylic acid, 3-amino-1-(phenylmethyl)-, (3R)-
  • 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-, (3R)-

Uniqueness

3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel- is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C19H18F3NO2

Molecular Weight

349.3 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-6-14(7-9-15)16-11-23(12-17(16)18(24)25)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,24,25)/t16-,17+/m1/s1

InChI Key

OTRULTXHXWDKOS-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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